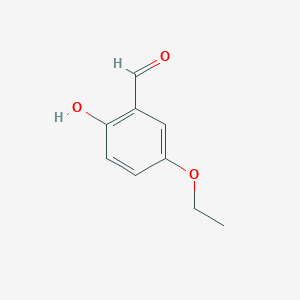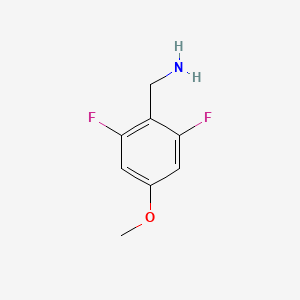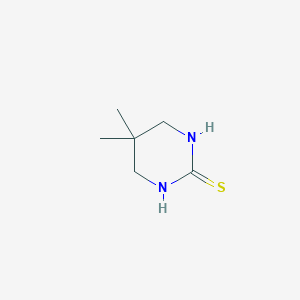![molecular formula C14H21N3O5S B1308253 2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid CAS No. 247582-73-6](/img/structure/B1308253.png)
2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid
Vue d'ensemble
Description
2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid is a chemical compound with a wide range of applications in the field of scientific research and industry. It has a molecular formula of C14H21N3O5S . The compound appears as a white to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for 2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid is 1S/C14H21N3O5S/c1-3-16-5-7-17(8-6-16)23(20,21)11-9-12(14(18)19)13(15-10-11)22-4-2/h9-10H,3-8H2,1-2H3,(H,18,19) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
The molecular weight of 2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid is 343.4 g/mol . It is a solid substance . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.Applications De Recherche Scientifique
Nicotinic Acid and Cardiovascular Health
Nicotinic acid has been recognized as the most potent treatment clinically available for modifying cholesterol levels, specifically lowering LDL and VLDL cholesterol while raising HDL cholesterol. The identification of the G-protein-coupled receptor 109A as the receptor for nicotinic acid has shed light on its mechanism of action, leading to favorable alterations in HDL cholesterol. Moreover, nicotinic acid exhibits nonlipid-mediated anti-inflammatory effects, such as enhancing adiponectin secretion, which plays a novel atheroprotective role (Digby, Lee, & Choudhury, 2009).
Novel Synthesis and Impurities in Drug Development
Research on the novel synthesis of pharmaceuticals highlights the development of proton pump inhibitors like omeprazole, revealing insights into pharmaceutical impurities and their impact on drug development and safety. This area of research emphasizes the importance of understanding and controlling the synthesis process to reduce impurities and enhance drug efficacy (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Antioxidant Capacity and Environmental Analysis
The study of antioxidant capacity, particularly through assays like the ABTS/PP decolorization assay, is crucial for understanding the antioxidant properties of compounds and their potential health benefits. This research is also applicable in environmental and food analysis, where antibody-based methods have been developed for detecting various contaminants and assessing the safety and quality of food and environmental samples (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Anticancer Potential of Nicotinic Acid Derivatives
Nicotinic acid derivatives have shown promise as anticancer agents, with research focusing on their synthesis, mechanism of action, and potential application in treating various cancers. This area of study highlights the therapeutic potential of nicotinic acid derivatives in oncology, offering new avenues for drug discovery and development (Jain, Utreja, Kaur, & Jain, 2020).
Environmental Impact and Degradation of Chemicals
The environmental degradation and safety of chemicals, including surfactants and polyfluoroalkyl substances, have been extensively studied to assess their fate, toxicity, and impact on ecosystems. Research in this area is critical for developing safer chemicals and mitigating the environmental impact of industrial and commercial activities (Liu & Mejia Avendaño, 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion or skin contact, seek medical advice .
Propriétés
IUPAC Name |
2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5S/c1-3-16-5-7-17(8-6-16)23(20,21)11-9-12(14(18)19)13(15-10-11)22-4-2/h9-10H,3-8H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRIWLRXFJTJPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(N=C2)OCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405390 | |
| Record name | 2-ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085517 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid | |
CAS RN |
247582-73-6 | |
| Record name | 2-ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



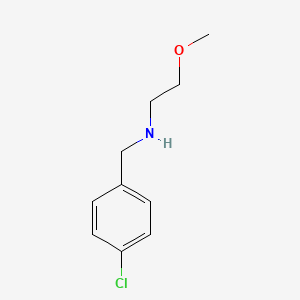


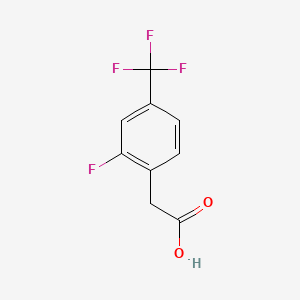

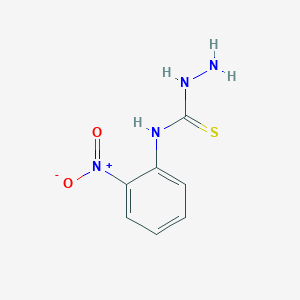
![3-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1308183.png)
